molecular formula C13H19N3O9 B13811042 Methyl 2,3,4-tri-O-acetyl-b-D-glucopyranuronosyl azide

Methyl 2,3,4-tri-O-acetyl-b-D-glucopyranuronosyl azide

Cat. No.: B13811042
M. Wt: 361.30 g/mol
InChI Key: BVGGXJNHEBZUAZ-HVWSPFAKSA-N
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Description

Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide is a chemical compound with the molecular formula C14H19N3O9 It is a derivative of glucuronic acid, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and the anomeric hydroxyl group is replaced by an azide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide typically involves the acetylation of methyl beta-D-glucopyranuronoside followed by the introduction of the azide group. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The azide group can be introduced by treating the acetylated glucopyranuronoside with sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, to form amines.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azide group.

    Acetic Anhydride: Used for acetylation.

    Pyridine: Catalyst for acetylation.

    Dimethylformamide (DMF): Solvent for azide introduction.

    Acids/Bases: For hydrolysis of acetyl groups.

Major Products Formed

    Amines: Formed from the reduction of the azide group.

    Triazoles: Formed from cycloaddition reactions involving the azide group.

    Hydroxylated Derivatives: Formed from the hydrolysis of acetyl groups.

Scientific Research Applications

Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The acetyl groups can be hydrolyzed to reveal hydroxyl groups, which can participate in further chemical reactions. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide can be compared with other similar compounds, such as:

    Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Similar in structure but with benzyl groups instead of acetyl groups.

    Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide: Similar in structure but with a bromide group instead of an azide group.

    1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but without the azide group.

Properties

Molecular Formula

C13H19N3O9

Molecular Weight

361.30 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxy-6-hydroxy-2,5-dimethyloxan-3-yl] acetate

InChI

InChI=1S/C13H19N3O9/c1-6-10(21-7(2)17)11(22-8(3)18)12(5,24-9(4)19)13(20,23-6)25-16-15-14/h6,10-11,20H,1-5H3/t6-,10-,11+,12-,13-/m1/s1

InChI Key

BVGGXJNHEBZUAZ-HVWSPFAKSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@]([C@](O1)(O)ON=[N+]=[N-])(C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)(O)ON=[N+]=[N-])(C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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